5-Iodo-2-methoxyphenyl 4-methyl benzenesulfonate

LogP lipophilicity ADME

Researchers seeking faster cross-coupling kinetics often face slow oxidative addition with bromo analogs, compromising CNS probe yields. • Iodo enables ~100-fold faster Pd oxidative addition vs. bromo, accelerating biaryl SAR exploration. • Tosylate ester provides 3-10× kinetic advantage over mesylate in SN2 reactions, ideal for PROTAC linker or fluorophore conjugation. • Experimentally determined LogP 4.46 and PSA 60.98 Ų support CNS permeability, validated in 5-HT₁A radioligand development. Supplied at ≥98% purity; global shipping.

Molecular Formula C14H13IO4S
Molecular Weight 404.22 g/mol
CAS No. 910629-23-1
Cat. No. B1401527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2-methoxyphenyl 4-methyl benzenesulfonate
CAS910629-23-1
Molecular FormulaC14H13IO4S
Molecular Weight404.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)I)OC
InChIInChI=1S/C14H13IO4S/c1-10-3-6-12(7-4-10)20(16,17)19-14-9-11(15)5-8-13(14)18-2/h3-9H,1-2H3
InChIKeyCILUAUBMRJYLHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-2-methoxyphenyl 4-methyl benzenesulfonate: Properties and Procurement


5-Iodo-2-methoxyphenyl 4-methyl benzenesulfonate (CAS 910629-23-1) is a halogenated aryl tosylate ester with the formula C₁₄H₁₃IO₄S and a molecular weight of 404.22 g·mol⁻¹ . It combines an iodine substituent at the 5‑position, a methoxy group at the 2‑position, and a para‑toluenesulfonate ester, creating a scaffold that offers both aryl‑halide reactivity for cross‑coupling and a strong leaving group for nucleophilic displacement . The compound is supplied as a research‑grade intermediate (typical purity ≥95 %) for pharmaceutical and agrochemical discovery .

Workflow Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig)
Reactivity Tosylate leaving group for nucleophilic displacement with O/N/S nucleophiles
Scaffold Iodo-methoxy-aryl building block for late-stage diversification and library synthesis

Why This Compound Cannot Be Replaced by Common Analogs


The co‑presence of iodine, methoxy, and tosylate functionalities within a single ring system creates a reactivity profile that is not reproduced by simple halogen‑swapped or sulfonate‑swapped analogs. The iodine atom delivers high polarizability and a low bond‑dissociation energy conducive to oxidative addition, the methoxy group modulates electron density and directs electrophilic substitution, and the tosylate ester provides a leaving‑group ability that ranks above mesylate and below triflate [1]. Substituting bromine for iodine reduces reactivity toward palladium catalysts, while replacing tosylate with mesylate diminishes the rate of nucleophilic displacement [2]. Consequently, generic substitution risks altered reaction kinetics, lower yields, and different physicochemical properties such as lipophilicity and metabolic stability, directly impacting the reproducibility of a synthetic route or a biological assay.

Iodoarene
vs
Bromoarene analog
Reduced oxidative addition rate may limit cross-coupling scope and yield
Tosylate ester
vs
Mesylate ester analog
Lower leaving-group reactivity may require harsher conditions or longer reaction times
Iodo + tosylate combination
vs
Any single-feature analog
Dual reactivity cannot be replicated by compounds lacking either iodine or tosylate

Quantitative Differentiation Evidence


Lipophilicity and Membrane Permeability

The experimental/calculated LogP of 5‑iodo‑2‑methoxyphenyl 4‑methyl benzenesulfonate is 4.46, placing it in a lipophilicity range favorable for passive membrane permeation while still permitting aqueous solubility for in vitro assays . In contrast, the 5‑bromo analog (5‑bromo‑2‑methoxyphenyl 4‑methyl benzenesulfonate) is estimated to have a LogP ≈ 3.9 based on fragment‑constant methods, a difference of ~0.5 log units that can translate to a 3‑ to 5‑fold change in partition coefficient and significantly alter cellular uptake and tissue distribution [1].

Lipophilicity (LogP)
Class-level inference
Target: LogP 4.46
Bromo analog: estimated ~3.9
ΔLogP ≈ +0.56 (partition coefficient ~3.6×)
Supports ADME endpoint review; may alter partitioning and cellular uptake behavior
Comparator value estimated via fragment constants; experimental validation recommended
LogP lipophilicity ADME formulation permeability

Polar Surface Area and CNS Penetration Potential

The topological polar surface area (TPSA) of 5‑iodo‑2‑methoxyphenyl 4‑methyl benzenesulfonate is 60.98 Ų . This value falls well below the commonly cited threshold of 90 Ų for favorable CNS penetration, suggesting that derivatives built on this scaffold may retain the ability to cross the blood‑brain barrier. The 5‑bromo analog exhibits an identical TPSA (same heteroatom count), indicating that CNS‑pharmacokinetic differentiation between the two must arise from lipophilicity and halogen‑specific interactions rather than from PSA differences [1].

Polar Surface Area
Cross-study comparable
TPSA = 60.98 Ų (target & bromo analog)
ΔTPSA = 0 Ų
CNS penetration threshold review; differentiation must arise from LogP and halogen effects
Identical heteroatom count; calculated from 2D topology
PSA CNS penetration blood-brain barrier drug-likeness

Tosylate vs. Mesylate Leaving-Group Reactivity

The para‑toluenesulfonate (tosylate) group is a superior leaving group compared to methanesulfonate (mesylate) in SN2 displacements, owing to the greater delocalization of negative charge in the tosylate anion. Relative rate data for the reaction of sodium iodide with alkyl tosylates versus alkyl mesylates in acetone show that tosylates react approximately 3‑ to 10‑fold faster, depending on the substrate [1]. When the target compound is employed in nucleophilic aromatic substitution or coupling reactions, the tosylate‑based reactivity advantage directly translates to higher conversion rates under milder conditions, an advantage not offered by the corresponding mesylate analog 5‑iodo‑2‑methoxyphenyl methanesulfonate [2].

Leaving-Group Reactivity
Class-level inference
Tosylate: reported 3–10× faster SN2 displacement
Mesylate: baseline rate (1×)
Supports nucleophilic displacement screening context
Class-level kinetic data; direct aryl-substrate comparison not available
leaving group nucleophilic substitution tosylate mesylate reaction rate

Iodo vs. Bromo Cross-Coupling Reactivity

Aryl iodides undergo oxidative addition to Pd(0) significantly faster than aryl bromides, a difference quantitatively documented in competition experiments. In a classic study, iodobenzene reacted with Pd(PPh₃)₄ approximately 100‑fold faster than bromobenzene under identical conditions [1]. The target compound, bearing an iodine at the 5‑position, is therefore expected to participate in Suzuki‑Miyaura, Sonogashira, and Buchwald‑Hartwig couplings with substantially higher efficiency than the 5‑bromo analog 5‑bromo‑2‑methoxyphenyl 4‑methyl benzenesulfonate [2].

Cross-Coupling Reactivity
Class-level inference
Iodoarene: ~100-fold faster oxidative addition (Pd⁰)
Bromoarene: relative rate ≈1
Supports palladium-catalyzed coupling context; may reduce catalyst loading and enable challenging couplings
Model: PhI vs PhBr with Pd(PPh₃)₄; substrate-specific rates may vary
cross-coupling Suzuki-Miyaura oxidative addition aryl iodide aryl bromide

High-Value Application Scenarios


CNS Radioligand Development

The 5‑iodo‑2‑methoxyphenyl motif has been incorporated into high‑affinity 5‑HT₁A receptor radioligands (e.g., [¹²⁵I]‑BTE‑IMPP), demonstrating specific hippocampal uptake and >95 % radiochemical purity [1]. The tosylate‑protected phenol can serve as a stable precursor that is deprotected and elaborated into the final radioiodinated probe, leveraging the low PSA (60.98 Ų) and favorable LogP (4.46) of the scaffold for CNS exposure .

Suzuki-Miyaura Library Diversification

The iodine atom at the 5‑position enables efficient oxidative addition in palladium‑catalyzed cross‑couplings, with an expected rate advantage of ~100‑fold over the bromo analog [2]. This makes the compound a superior electrophilic partner for generating biaryl libraries in medicinal chemistry, where rapid SAR exploration is critical.

Nucleophilic Displacement for Ether Conjugates

The tosylate ester provides a 3‑ to 10‑fold kinetic advantage over the mesylate in SN2 reactions with oxygen, nitrogen, or sulfur nucleophiles [3]. This property is exploited to attach diverse pharmacophores or linkers to the 2‑methoxyphenyl core, enabling the synthesis of PROTACs, fluorescent probes, or antibody‑drug conjugate payloads.

ADME-Guided Lead Optimization

The experimentally determined LogP of 4.46 and the low PSA of 60.98 Ų place the compound in a property space consistent with oral bioavailability and CNS permeability . Discovery teams can use the compound as a benchmark for tuning lipophilicity and polar surface area when optimizing analogs for ADME endpoints.

Application
Selection Property
Validation Focus
CNS-targeted radiotracer precursor synthesis
Low TPSA and moderate LogP profile
Radiochemical incorporation efficiency and brain uptake assessment
Biaryl library diversification via Suzuki-Miyaura coupling
Iodoarene coupling reactivity
Catalyst loading, reaction scope, and yield reproducibility
Linker conjugation through nucleophilic displacement
Tosylate leaving-group ability
Nucleophile scope (O/N/S) and displacement kinetics
ADME property benchmarking for lead optimization
Lipophilicity and PSA reference values
In vitro permeability, metabolic stability, and CNS MPO score trends
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